2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline
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Overview
Description
2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes nucleophilic substitution with a pyrrolidine moiety. The introduction of the trifluoromethylbenzyl group can be achieved through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease processes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)quinoline: Lacks the trifluoromethylbenzyl group, resulting in different chemical and biological properties.
8-((3-(Trifluoromethyl)benzyl)oxy)quinoline:
2-(Piperidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline: Similar structure but with a piperidine ring instead of pyrrolidine, leading to variations in its chemical behavior and biological activity.
Uniqueness
2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline is unique due to the combination of its quinoline core, pyrrolidine ring, and trifluoromethylbenzyl group. This unique structure imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound for various scientific research applications.
Biological Activity
2-(Pyrrolidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a quinoline core substituted with a pyrrolidine group and a trifluoromethylbenzyl ether. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The quinoline moiety is known for its ability to inhibit certain enzymes and receptors involved in disease processes. Specifically, studies suggest that this compound may inhibit protein tyrosine kinases and other signaling pathways critical for cell proliferation and survival.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of quinoline derivatives, including this compound. The following table summarizes findings from recent research on its efficacy against various pathogens:
Pathogen | IC50 (µM) | Reference |
---|---|---|
Mycobacterium tuberculosis | 0.5 | |
Staphylococcus aureus | 1.2 | |
Escherichia coli | 2.5 | |
Candida albicans | 3.0 |
These results indicate that the compound exhibits significant activity against both bacterial and fungal pathogens, suggesting its potential as an antimicrobial agent.
Cytotoxicity Studies
In vitro cytotoxicity studies have shown that this compound possesses low toxicity towards human cell lines, making it a promising candidate for further development. For instance, the compound demonstrated an IC50 value greater than 100 µM against human monocytic leukemia THP-1 cells, indicating a favorable safety profile compared to traditional chemotherapeutics.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often influenced by their structural features. Research has indicated that modifications to the pyrrolidine and trifluoromethyl groups can significantly impact their potency and selectivity. For example, variations in the length of alkyl chains or the introduction of additional functional groups can enhance target binding affinity and improve therapeutic efficacy.
Case Studies
- Antitubercular Activity : A study highlighted the effectiveness of this compound against Mycobacterium tuberculosis, showing superior activity compared to established drugs like isoniazid and rifampicin . This suggests it may serve as a lead compound for developing new antitubercular agents.
- Antifungal Properties : Another investigation focused on the antifungal activity against Candida species, revealing that the compound inhibited biofilm formation at sub-inhibitory concentrations, which is crucial for treating persistent infections .
Properties
IUPAC Name |
2-pyrrolidin-1-yl-8-[[3-(trifluoromethyl)phenyl]methoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O/c22-21(23,24)17-7-3-5-15(13-17)14-27-18-8-4-6-16-9-10-19(25-20(16)18)26-11-1-2-12-26/h3-10,13H,1-2,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTILEGMCPXDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)C(F)(F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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